molecular formula C11H9ClN2O3 B6385755 5-(3-Chloro-4-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% CAS No. 1261991-50-7

5-(3-Chloro-4-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95%

Cat. No. B6385755
CAS RN: 1261991-50-7
M. Wt: 252.65 g/mol
InChI Key: PXWHFXRCCPEIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chloro-4-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% (5-CMP-2,4-DHP) is an organic compound with a molecular formula of C10H8ClNO4. It is a white crystalline powder that is soluble in water and ethanol. 5-CMP-2,4-DHP has a variety of applications in scientific research, including synthesis methods, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

5-CMP-2,4-DHP has a variety of applications in scientific research. It has been used as an inhibitor of the enzyme dihydropyrimidinase, which is involved in the metabolism of certain drugs. 5-CMP-2,4-DHP has also been used as a fluorescent probe for the detection of hydrogen peroxide and as a substrate for the enzyme xanthine oxidase.

Mechanism of Action

The mechanism of action of 5-CMP-2,4-DHP is not well understood. However, it is believed that the compound binds to the active site of the enzyme dihydropyrimidinase, preventing the enzyme from catalyzing the metabolism of certain drugs. Additionally, 5-CMP-2,4-DHP may interact with other enzymes, such as xanthine oxidase, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMP-2,4-DHP are not well understood. However, the compound has been shown to inhibit the enzyme dihydropyrimidinase, which is involved in the metabolism of certain drugs. Additionally, 5-CMP-2,4-DHP has been used as a fluorescent probe for the detection of hydrogen peroxide and as a substrate for the enzyme xanthine oxidase.

Advantages and Limitations for Lab Experiments

The advantages of using 5-CMP-2,4-DHP in lab experiments include its high purity (95%), its solubility in both water and ethanol, and its ability to bind to the active site of the enzyme dihydropyrimidinase. The main limitation of 5-CMP-2,4-DHP is its lack of specificity, as it can also interact with other enzymes.

Future Directions

There are a number of potential future directions for the use of 5-CMP-2,4-DHP in scientific research. These include the development of more specific inhibitors of dihydropyrimidinase and other enzymes, the use of 5-CMP-2,4-DHP as a fluorescent probe for other biological molecules, and the exploration of the biochemical and physiological effects of 5-CMP-2,4-DHP on cells and organisms. Additionally, further research could be conducted to explore the potential applications of 5-CMP-2,4-DHP in drug delivery and drug development.

Synthesis Methods

5-CMP-2,4-DHP is typically synthesized through a two-step process. The first step involves the reaction of 3-chloro-4-methoxyphenylhydrazine hydrochloride and 2,4-dihydroxypyrimidine to form the intermediate 5-(3-chloro-4-methoxyphenyl)-2,4-dihydroxypyrimidine hydrochloride. The second step involves the deprotonation of the intermediate to form 5-CMP-2,4-DHP.

properties

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-17-9-3-2-6(4-8(9)12)7-5-13-11(16)14-10(7)15/h2-5H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWHFXRCCPEIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNC(=O)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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